Neurological disorder treatments: Compounds targeting dopamine and serotonin receptors show promise for treating conditions like schizophrenia, depression, and anxiety. [, , ]
Pain management: Some arylpiperazines demonstrate analgesic properties. []
Anti-inflammatory agents: Arylpiperazines can exhibit anti-inflammatory activity. []
Compound Description: This compound is a novel 2,4-dihydro-3H-1,2,4-triazole-3-thione derivative. It was successfully synthesized through a three-step protocol and characterized using various spectroscopic techniques. []
Compound Description: This compound is a pyridin-2-amine derivative that incorporates a 4-(2-methoxyphenyl)piperazine moiety. Its crystal structure reveals a chair conformation for the piperazine ring. []
Compound Description: GLPG1690 is a potent autotaxin inhibitor. It demonstrates efficacy in preclinical models of idiopathic pulmonary fibrosis by reducing lysophosphatidic acid levels. []
Compound Description: KRO-105714 is a 1,3-thiazole derivative that exhibits anti-atopic dermatitis activity. It acts as a potent sphingosylphosphorylcholine receptor suppressor. Studies on its metabolism in human liver microsomes revealed several metabolites, including mono-hydroxylated metabolites and O-demethylated and C-demethylated KRO-105714. [, ]
Compound Description: WAY-100635 serves as a potent and selective 5-HT1A receptor antagonist. Its structure has been used as a template for developing potential SPECT ligands. []
Compound Description: This series of compounds represent a class of arylpiperazine derivatives designed to target the 5-HT1A receptor. Structural modifications at the tail and head parts were explored to enhance receptor binding affinity. Several compounds within this series displayed improved 5-HT1A binding affinities compared to the parent compounds. [, ]
Compound Description: This compound is a selective 5-HT1A receptor ligand, demonstrating high binding affinity comparable to the standard 5-carboxamidotriptamine. []
Compound Description: This compound is another highly selective 5-HT1A receptor ligand with structural similarities to compound 8, but with the addition of methyl groups on the adamantane moiety. It displays a lower binding constant compared to compound 8, suggesting a potential influence of the methyl groups on receptor interaction. []
Compound Description: This compound is a radiolabeled dopamine D4 agonist developed as a potential SPECT imaging agent. Despite its promising in vitro profile, it showed no brain uptake in baboons. []
Compound Description: This series of compounds was synthesized and screened for potential atypical antipsychotic activity. Their design focused on exploring the effects of various substituents on the piperazine ring. Notably, compound P4 within this series exhibited significant D2 and 5-HT2A antagonism. []
Compound Description: This compound is a pyridin-2-yl acetamide derivative characterized by a chair conformation of the piperazine ring in its crystal structure. []
Compound Description: This chromen-2-one derivative exhibits alpha1-adrenoceptor antagonistic activity. Its crystal structure demonstrates the formation of hydrogen bonds and π-π stacking interactions. []
Compound Description: This compound is a 1,2,4-triazole-5(4H)-thione derivative. Its crystal structure reveals a V-shaped conformation stabilized by intra- and intermolecular interactions. []
Compound Description: This compound features a piperazine ring in a puckered conformation and exhibits intermolecular interactions in its crystal structure. []
Compound Description: This compound, featuring a 4-(2-methoxyphenyl)piperazine moiety, is structurally characterized by its crystal structure, revealing a chair conformation for the piperazine ring. []
20. N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides []
Compound Description: This series of compounds focuses on modifications of the 2,3-dichloro- or 2-methoxyphenylpiperazine core to enhance affinity and selectivity towards the dopamine D3 receptor. []
Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs) and shows selectivity towards ENT2 over ENT1. Structural modifications of FPMINT were explored to study structure-activity relationships, leading to the identification of potent and irreversible ENT inhibitors. []
Compound Description: WC-10 demonstrates high affinity for dopamine D3 receptors with moderate selectivity over D2 receptors. Its tritiated form ([3H]WC-10) was developed as a potential radioligand for studying D3 receptors. [, ]
Compound Description: BAK4-51 is a dopamine D3 receptor ligand with high affinity and selectivity. Despite its potential as a PET radioligand, its [O-methyl-11C] labeled form showed unfavorable brain uptake due to active efflux transporter activity. []
Compound Description: This compound, along with its picolinic acid (3a) and 4-nitrophenylacetic acid (3b) salts, belongs to a class of bacterial efflux pump inhibitors. These compounds effectively reverse multidrug resistance in E. coli by inhibiting the AcrA/AcrB/TolC efflux pump. The conformational flexibility of this compound was studied in different environments, suggesting an influence on its interaction with the efflux pump. []
25. meta-/para-Alkoxyphenylcarbamic Esters Bearing 4-(4-Fluoro/2-methoxyphenyl)piperazin-1-yl fragment []
Compound Description: This series of compounds was investigated for their in vitro antimycobacterial activity. They showed promising activity against Mycobacterium tuberculosis and M. kansasii. []
Compound Description: This compound, a potential dopamine D3 antagonist, was radiolabeled with iodine-123 for potential use in SPECT imaging studies to investigate the role of D3 receptors in schizophrenia. []
Compound Description: LQFM032 exhibits anxiolytic-like effects in various behavioral models, suggesting its action through benzodiazepine and nicotinic pathways without affecting memory function. []
Compound Description: TZB-30878 exhibits dual activity as a 5-HT1A receptor agonist and 5-HT3 receptor antagonist. This pharmacological profile makes it a potential therapeutic candidate for diarrhea-predominant irritable bowel syndrome (d-IBS), as demonstrated by its efficacy in an IBS-like animal model. []
Compound Description: This compound, synthesized as a hydrochloride salt, shares structural similarities with its fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. Its structure has been characterized and compared to the fluorinated analog, providing insights into the impact of fluorine substitution on the molecule's properties. []
Compound Description: This series explores the impact of modifying the spacer length and aryl group in N-alkylated 1-(2-methoxyphenyl)piperazines to enhance their affinity and selectivity towards the dopamine D3 receptor. These modifications led to the identification of compounds with sub-nanomolar D3 receptor affinity. Compound 38 (ST 280) within this series exhibited exceptional pharmacological properties, making it a promising candidate for further D3 receptor-related research. [, ]
31. methanone derivatives []
Compound Description: This series of compounds, comprising four derivatives with varying aryl substituents on the piperazine ring, were synthesized and structurally characterized. The crystal structures revealed distinct supramolecular architectures driven by various intermolecular interactions, including hydrogen bonds and π-π interactions. []
Compound Description: This cinnamide derivative was synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray diffraction. Biological evaluation revealed its potent anti-ischemic activity both in vitro and in vivo. []
Compound Description: Imatinib, a widely used leukemia therapeutic agent, is a tyrosine kinase inhibitor. While commonly found in its salt forms, the crystal structure of the freebase Imatinib has been determined, revealing an extended conformation and the formation of hydrogen-bonded chains. []
Compound Description: This compound is a 5-HT1A receptor antagonist that exists in both crystalline and amorphous forms. The invention focuses on specific crystalline forms that are substantially free of hydrocarbon solvents, suggesting improved stability and suitability for pharmaceutical development. [, ]
Compound Description: This compound, known as Prazosin, is used in its hydrochloride form. A new method for preparing a specific polymorph of Prazosin hydrochloride, characterized by improved storage stability, has been developed. []
Compound Description: A new crystalline form of this compound has been developed, demonstrating improved crystallization properties. This compound exhibits activity against diseases related to estrogen deficiency, including cardiovascular diseases, hyperlipidemia, and osteoporosis. It also shows potential against conditions like endometriosis, uterine fibrosis, hormone-dependent cancers, and Alzheimer's disease. []
Compound Description: This compound, along with its analog with a butyl spacer (3b), was synthesized from phthaloylimidoalkyl derivatives and evaluated for analgesic and anti-inflammatory properties. The results indicated that the length of the alkyl chain significantly influences the activity. Compound 3b, with a butyl spacer, showed superior anti-inflammatory activity in a carrageenan-induced rat paw edema model and potent analgesic effects in a mouse writhing assay compared to 3a and standard drugs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.